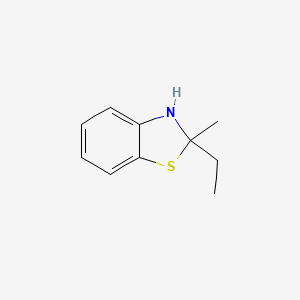

2-ethyl-2-methyl-3H-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

2-ethyl-2-methyl-3H-1,3-benzothiazole |

InChI |

InChI=1S/C10H13NS/c1-3-10(2)11-8-6-4-5-7-9(8)12-10/h4-7,11H,3H2,1-2H3 |

InChI Key |

IOZMHSSVDBDSJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(NC2=CC=CC=C2S1)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,3 Benzothiazoles

Classical and Contemporary Approaches to the Synthesis of 2-Ethyl-2-Methyl-3H-1,3-Benzothiazole and Related Derivatives.

The synthesis of the benzothiazole (B30560) core is a cornerstone of heterocyclic chemistry. Methodologies have evolved from classical condensation reactions to highly efficient contemporary protocols.

Condensation Reactions Involving 2-Aminobenzenethiols.

The most direct and classical method for synthesizing 2,2-disubstituted-2,3-dihydro-1,3-benzothiazoles is the condensation reaction between 2-aminobenzenethiol and a ketone. mdpi.com To form the specific 2-ethyl-2-methyl derivative, butan-2-one is the required carbonyl compound.

This reaction is typically performed under reflux conditions, often using an excess of the ketone as both the reactant and the solvent. mdpi.com The process can be carried out without a catalyst, although acidic or basic conditions can facilitate the reaction. The primary product is the thermodynamically more stable 2,3-dihydro-1,3-benzothiazole (a benzothiazoline). The reaction proceeds through the initial formation of a hemithioaminal, followed by intramolecular cyclization and dehydration.

Table 1: Classical Synthesis of 2,2-Disubstituted-2,3-dihydro-1,3-benzothiazoles via Condensation This interactive table summarizes typical reaction parameters based on the Elderfield methodology for the synthesis of various 2,2-dialkylbenzothiazolines.

| Ketone Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Butan-2-one | None | Butan-2-one (excess) | 2-24 | 39-95 | mdpi.com |

| Acetone | None | Acetone (excess) | 2-24 | 39-95 | mdpi.com |

Transition Metal-Catalyzed Cyclization and Coupling Reactions.

Transition metal catalysis represents a powerful contemporary approach for benzothiazole synthesis. However, these methods are predominantly employed for the synthesis of aromatized 2-substituted benzothiazoles rather than the 2,2-dialkyl-2,3-dihydro systems. The common strategy involves the intramolecular cyclization of thiobenzanilide (B1581041) precursors via C-H functionalization. acs.orgresearchgate.net

Catalytic systems based on palladium, copper, and nickel are widely used. acs.orgresearchgate.netorganic-chemistry.org For instance, a palladium(II) catalyst, in conjunction with a copper(I) co-catalyst, can efficiently catalyze the C-H functionalization/C-S bond formation sequence from thiobenzanilides to yield 2-substituted benzothiazoles. acs.orgnih.gov While not the primary route to 2,2-dialkyl derivatives, these methods are crucial for creating a diverse range of functionalized benzothiazoles.

Table 2: Examples of Transition Metal-Catalyzed Synthesis of 2-Substituted Benzothiazoles

| Catalyst System | Precursor | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|

| Pd(II)/Cu(I) | Thiobenzanilides | 2-Arylbenzothiazoles | High | acs.orgresearchgate.net |

| Cu(OAc)₂ | 2-Aminobenzenethiols + Nitriles | 2-Alkyl/Arylbenzothiazoles | Excellent | organic-chemistry.org |

Green Chemistry and Sustainable Synthetic Protocols (e.g., Electrochemical, Solvent-Free, Microwave-Assisted).

In line with the principles of green chemistry, several sustainable methods have been developed for benzothiazole synthesis. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the condensation of 2-aminobenzenethiol with carbonyl compounds. researchgate.netelsevierpure.comnih.gov For the synthesis of 2-ethyl-2-methyl-2,3-dihydro-1,3-benzothiazole, reacting 2-aminobenzenethiol and butan-2-one under microwave irradiation, potentially with a solid acid catalyst or under solvent-free conditions, can significantly reduce the reaction time from hours to minutes and often leads to high yields. mdpi.comresearchgate.netresearchgate.net

Solvent-Free Reactions: Conducting the condensation reaction under solvent-free conditions is another green approach. This can be achieved by heating a mixture of the reactants, often with a catalytic amount of an acid like p-toluenesulfonic acid or under microwave irradiation. mdpi.com This minimizes waste and simplifies product purification.

Electrochemical Synthesis: Electrochemical methods typically involve oxidative cyclization and are therefore more suited for producing aromatized 2-substituted benzothiazoles from precursors like thiobenzanilides. These methods avoid the need for chemical oxidants, using electricity as a clean reagent. While not a direct route to the dihydro form, they represent an important green strategy for the broader class of benzothiazole compounds.

Exploration of Novel Functionalization Strategies for 2-Substituted Benzothiazoles.

Functionalization of the benzothiazole scaffold is key to creating derivatives with diverse properties. Modern strategies predominantly focus on the direct C-H functionalization of the pre-formed aromatic benzothiazole ring, as this approach offers high atom economy. nih.govacs.orgyale.edu

Palladium-catalyzed C-H activation is a prominent method for introducing aryl, alkyl, or other functional groups at the C-2 position of a benzothiazole ring. acs.orgresearchgate.net This avoids the need to construct the ring with the substituent already in place. Other transition metals, including rhodium and iridium, have also been employed for regioselective C-H functionalization at other positions on the benzene (B151609) ring of the benzothiazole system. nih.govacs.org

For the specific case of 2,2-dialkyl-2,3-dihydro-1,3-benzothiazoles, functionalization is less explored. The reactivity of this non-aromatic system is different; potential reactions could include N-alkylation/acylation or reactions involving the enamine-like character of the dihydro-benzothiazole ring. However, the literature on C-H functionalization of this specific saturated scaffold is limited compared to its aromatic counterpart.

Mechanistic Elucidation of Key Benzothiazole Formation and Derivatization Reactions.

The mechanism for the formation of 2-ethyl-2-methyl-2,3-dihydro-1,3-benzothiazole via the condensation of 2-aminobenzenethiol with butan-2-one is well-established. The reaction typically proceeds via the following steps:

Nucleophilic Attack: The amino group of 2-aminobenzenethiol attacks the electrophilic carbonyl carbon of butan-2-one.

Hemithioaminal Formation: This initial attack forms an unstable intermediate, which can be viewed as a hemithioaminal.

Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the same carbon atom and displacing the hydroxyl group.

Dehydration: The resulting intermediate readily loses a molecule of water to form the stable 2,3-dihydro-1,3-benzothiazole ring. mdpi.com

The reaction can be catalyzed by either acid, which protonates the carbonyl oxygen to increase its electrophilicity, or base, which deprotonates the thiol to enhance its nucleophilicity.

For the transition metal-catalyzed formation of aromatized benzothiazoles, the mechanism is more complex. In palladium-catalyzed C-H activation, the process generally involves:

Coordination of the palladium catalyst to the thiobenzanilide precursor.

Directed C-H activation of the ortho-C-H bond of the aniline (B41778) ring.

Reductive elimination to form the C-S bond and close the thiazole (B1198619) ring, regenerating the active catalyst. acs.orgresearchgate.net

Understanding these distinct mechanisms is crucial for selecting the appropriate synthetic strategy to target either the dihydro- or the fully aromatized benzothiazole core.

Theoretical and Computational Chemistry Investigations

Advanced Predictive Modeling of Spectroscopic Signatures.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectra Calculations.

Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections.

Reactivity and Stability Assessments via Global and Local Reactivity Descriptors

No published studies detailing the global and local reactivity descriptors (such as chemical potential, hardness, softness, electrophilicity index, or Fukui functions) for 2-ethyl-2-methyl-3H-1,3-benzothiazole could be located. Such analyses, typically performed using Density Functional Theory (DFT), are essential for quantifying the chemical reactivity and kinetic stability of a molecule. While research exists for the broader class of benzothiazole (B30560) derivatives, these findings cannot be directly extrapolated to the specific 2,2-disubstituted structure of this compound.

Theoretical Studies of Charge Transfer and Nonlinear Optical (NLO) Properties

Similarly, a search for theoretical investigations into the intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties of this compound yielded no results. Studies of NLO properties in the benzothiazole family typically focus on creating donor-π-acceptor (D-π-A) systems, where substituents are strategically added to enhance properties like the first-order hyperpolarizability (β). The simple alkyl substitution in this compound does not fit this paradigm, and consequently, it has not been a subject of computational studies for NLO applications based on available literature.

Advanced Spectroscopic and Photophysical Research

Detailed Characterization of Electronic Absorption and Emission of Benzothiazole (B30560) Derivatives

The photophysical properties of benzothiazole derivatives are a subject of extensive research due to their wide-ranging applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net These compounds typically exhibit intense absorption bands in the UV-visible region, which are attributed to π-π* electronic transitions within the conjugated system. researchgate.netnih.gov The specific position of the absorption maximum (λ_max) is highly sensitive to the molecular structure, including the nature of substituent groups and the extent of π-conjugation. researchgate.netnih.gov

For instance, a series of 2-arylbenzothiazoles has been systematically investigated, demonstrating that their electronic absorption and fluorescence are tunable. nih.gov The interaction between electron donor and acceptor moieties within the molecule plays a crucial role in controlling planarity and photophysical properties. mdpi.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate absorption spectra, showing that the primary electronic transitions in many benzothiazole derivatives involve excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org

The emission properties of benzothiazole derivatives are equally diverse and structure-dependent. Following photoexcitation, these molecules relax to the ground state via fluorescence, often with significant Stokes shifts (the difference between absorption and emission maxima). nih.gov The emission wavelengths can be modulated by altering substituents, with studies showing that Hammett's substituent constants can elucidate the changes in absorption and emission wavelengths. nih.gov For example, some synthesized benzothiazole derivatives display fluorescence emissions in the 380 to 450 nm range. niscpr.res.in In certain derivatives, such as those featuring a 2-(2′-hydroxyphenyl)benzothiazole (HBT) core, the emission profile is more complex, often showing dual-band emission due to processes like excited-state intramolecular proton transfer (ESIPT). rsc.orgrsc.org

| Compound Type | Absorption Max (λ_max) | Emission Max (λ_em) | Key Features |

| 2-Arylbenzothiazoles | UV Region | 380-450 nm | Tunable by substituent groups. nih.govniscpr.res.in |

| Donor-Acceptor Benzothiazoles | 358-363 nm | Varies | Influenced by solvent polarity. nih.gov |

| HBT Derivatives (Enol form) | ~380 nm | Blue Region (~440 nm) | Normal fluorescence before ESIPT. rsc.orgmdpi.com |

| HBT Derivatives (Keto form) | N/A | Green-Orange Region (532-560 nm) | Large Stokes shift due to ESIPT. rsc.org |

The efficiency of the fluorescence process in benzothiazole derivatives is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. This value can range dramatically from nearly non-emissive (dark) to highly fluorescent (Φ_F approaching 100%), depending on the molecular structure and environment. rsc.org For example, solid-state emissive 2-(2′-hydroxy)benzothiazole–fluorene compounds have been developed with very high quantum efficiencies, reaching up to 68%. rsc.org In contrast, 2-(2'-hydroxyphenyl)-benzothiazole (HBT) has a low quantum yield in organic solvents but sees its efficiency increase significantly in the aggregate or powder state. chemrxiv.org

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For benzothiazole derivatives, lifetimes are typically in the nanosecond (ns) range. rsc.org For instance, the fluorescence lifetime of certain HBT-fluorene motifs in the solid state is between 3.48 and 5.21 ns, which is 5-10 times longer than in a chloroform (B151607) solution (0.52–0.75 ns). rsc.org

| Derivative Class | Medium | Quantum Yield (Φ_F) | Lifetime (τ) | Dominant Decay Process |

| BHPO1 (Aggregated) | Water | 0.489 | 5.6 ns | Radiative (ESIPT Emission) |

| BHPO2 (Aggregated) | Water | 0.498 | 7.0 ns | Radiative (ESIPT Emission) |

| BPO (Aggregated) | Water | 0.124 | N/A | Mixed |

| HBT-Fluorene Motifs | Solid State | 55-68% | 3.48-5.21 ns | Radiative |

| HBT-Fluorene Motifs | Chloroform | Lower | 0.52-0.75 ns | Non-radiative pathways more significant |

Data compiled from references rsc.org and rsc.org.

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in specific benzothiazole derivatives, particularly those containing a hydroxyl group ortho to the heterocyclic nitrogen, such as in 2-(2′-hydroxyphenyl)benzothiazole (HBT). rsc.orgacs.org The ESIPT process involves the ultrafast transfer of a proton from the hydroxyl group (enol form) to the nitrogen atom of the benzothiazole ring (keto tautomer) upon photoexcitation. nih.gov This four-step photophysical scheme results in a large Stokes shift, as the emission occurs from the lower-energy keto form. nih.gov

Upon excitation, the intramolecular hydrogen bond between the hydroxyl proton and the thiazole (B1198619) nitrogen is strengthened, facilitating the proton transfer. nih.govnih.gov This leads to the formation of an excited keto tautomer, which is energetically more stable than the excited enol form. acs.org The subsequent radiative relaxation from this keto form produces a characteristic, large Stokes-shifted fluorescence, typically in the green to orange region of the spectrum. rsc.org

In some cases, dual fluorescence can be observed, with one band corresponding to the locally excited enol form (typically in the blue region) and a second, red-shifted band from the keto tautomer. acs.org The relative intensity of these two bands is highly sensitive to the environment. Nonpolar solvents tend to facilitate the ESIPT process, leading to dominant keto emission, while strong polar and protic solvents can impede ESIPT and favor the normal enol emission. acs.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain benzothiazole derivatives are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.commdpi.comnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect that plagues many traditional fluorophores. mdpi.comnih.gov

The primary mechanism behind AIE in benzothiazole systems is the Restriction of Intramolecular Motion (RIM). rsc.org In solution, excited molecules can dissipate energy through non-radiative pathways facilitated by low-frequency intramolecular rotations or vibrations. rsc.org In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels. rsc.org This suppression of non-radiative processes makes the radiative decay (fluorescence) pathway dominant, leading to a significant enhancement of the fluorescence quantum yield. rsc.org

This effect is prominent in some HBT derivatives, where aggregation not only enhances emission intensity but also favors the ESIPT process, leading to strong keto-form emission. rsc.orgrsc.org The formation of nanoaggregates can be confirmed by techniques such as dynamic light scattering (DLS). nih.govrsc.org The AIE phenomenon makes these benzothiazole derivatives highly valuable for applications in solid-state lighting, bioimaging, and chemical sensing. mdpi.comnih.govrsc.org

Time-Resolved Spectroscopic Investigations of Excited-State Dynamics

Time-resolved spectroscopy is a powerful tool for directly observing the transient species and ultrafast processes that occur after photoexcitation. wikipedia.org Techniques like femtosecond transient absorption (fs-TA) spectroscopy allow researchers to monitor the evolution of excited states on timescales from femtoseconds to nanoseconds. wikipedia.orgacs.org

In the study of benzothiazole derivatives, time-resolved spectroscopy provides critical insights into the dynamics of charge transfer, ESIPT, and conformational relaxation. acs.orgresearchgate.net For example, fs-TA has been used to investigate the excited state dynamics and symmetry-breaking processes in benzothiazole-derived chromophores. acs.org These experiments can reveal the existence of initial Franck-Condon states, which then relax into intermediate charge-transfer (CT) or other transient states. acs.org

By analyzing the transient absorption spectra at various time delays after the initial excitation pulse, researchers can identify the spectral signatures of different excited-state species and measure their formation and decay kinetics. researchgate.netnih.gov This allows for the elucidation of complex relaxation pathways, such as the ultrafast timescale of the ESIPT proton transfer or the dynamics of intramolecular twisting that can lead to non-radiative decay. nih.govresearchgate.net These investigations are crucial for understanding why certain molecules are highly fluorescent while others are not, providing a foundation for the rational design of new photofunctional materials. rsc.org

Correlation of Substituent Effects and Molecular Architecture with Photophysical Properties

The photophysical properties of benzothiazole derivatives can be precisely tuned by modifying their molecular architecture, particularly through the strategic placement of electron-donating and electron-withdrawing substituents. nih.govmdpi.com These modifications directly influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics. mdpi.comscirp.org

Introducing electron-donating groups (e.g., -CH₃, -NH₂) generally raises the HOMO energy level, while electron-withdrawing groups (e.g., -NO₂, -CN) lower the LUMO energy level. mdpi.comrsc.org This modulation of the HOMO-LUMO energy gap (E_gap) directly affects the absorption wavelength; a smaller gap typically results in a red-shift (longer wavelength) of the absorption maximum. nih.govmdpi.com For instance, studies have shown that substituting a furan-based benzothiazole derivative with a -NO₂ group significantly lowers both HOMO and LUMO levels, reducing the energy gap and shifting absorption. mdpi.com

Electrochemical Behavior and Electron Transfer Processes

Voltammetric Studies of Redox Properties of Benzothiazole (B30560) Derivatives

Voltammetric techniques, especially cyclic voltammetry (CV), are instrumental in characterizing the redox behavior of benzothiazole derivatives. These studies reveal the potentials at which the compounds undergo oxidation and reduction, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The redox properties of benzothiazoles are highly sensitive to the nature and position of substituents on the benzothiazole ring system. Electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) generally lower the oxidation potentials, making the compound easier to oxidize. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) increase the oxidation potentials but facilitate reduction by lowering the LUMO energy level. nih.gov

For instance, studies on donor-acceptor based benzothiazole compounds have shown that the introduction of a -NO2 group can significantly lower both the HOMO and LUMO energy levels, thereby reducing the energy gap and affecting the redox potentials. nih.gov In a study of novel redox-active organic materials, methylated benzothiazole derivatives exhibited two distinct and narrow redox signals in their cyclic voltammograms, with half-wave potentials recorded at 1.11 V and 1.80 V versus a silver/silver nitrate (B79036) reference electrode. db-thueringen.deresearchgate.net

Table 1: Representative Electrochemical Data for Substituted Benzothiazole Derivatives

| Compound Type | Substituent | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|---|

| Donor-Acceptor Benzothiazole | -CH3 (donor) on furan (B31954) ring | Not specified | Not specified | -5.52 | -1.92 | 3.60 |

| Donor-Acceptor Benzothiazole | -NO2 (acceptor) on furan ring | Not specified | Not specified | -6.18 | -3.35 | 2.83 |

| Methylated Benzothiazolium | -CH3 | 1.11 (E½) | Not specified | Not specified | Not specified | Not specified |

Note: The data in this table is illustrative and compiled from studies on various benzothiazole derivatives, not specifically 2-ethyl-2-methyl-3H-1,3-benzothiazole. Potentials are relative to the reference electrodes used in the respective studies.

These studies underscore the tunability of the redox properties of benzothiazoles through synthetic modification, a key aspect in designing materials for specific electronic applications. mdpi.com

Electrochemical Synthesis and Derivatization Strategies for Benzothiazoles

Electrochemical methods are not only used for analysis but also for the synthesis and derivatization of benzothiazole compounds. Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents.

The electrochemical oxidation of thiophenols in the presence of amines or other nitrogen-containing compounds is a common strategy for constructing the benzothiazole core. This process typically involves the anodic oxidation of the thiophenol to a thiyl radical, which then undergoes a series of reactions with the amine to form the heterocyclic ring.

Furthermore, electrochemical techniques can be employed for the derivatization of pre-existing benzothiazole structures. For example, electropolymerization can be used to create conductive polymer films from benzothiazole monomers functionalized with polymerizable groups. These polymeric materials often exhibit interesting electrochromic and conductive properties. While specific examples of the electrochemical synthesis of this compound are not documented, the general principles of electrosynthesis are applicable to a wide range of benzothiazole derivatives.

Investigation of Charge Transport Mechanisms relevant to Benzothiazole-Based Materials

The investigation of charge transport mechanisms in benzothiazole-based materials is crucial for their application in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The efficiency of these devices is directly related to how effectively charges (electrons and holes) can move through the material.

Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting and understanding the charge transport properties of benzothiazole derivatives. researchgate.netresearchgate.net These studies calculate key parameters such as:

Ionization Potential (IP): The energy required to remove an electron from the HOMO level, related to the ease of hole injection and transport.

Electron Affinity (EA): The energy released when an electron is added to the LUMO level, related to the ease of electron injection and transport.

Reorganization Energy (λ): The energy required for the molecule to relax its geometry after a charge is added or removed. A lower reorganization energy generally corresponds to a higher charge mobility.

Studies have shown that the charge transfer properties within benzothiazole derivatives can be significant. researchgate.net The distribution of the HOMO and LUMO orbitals plays a critical role. In some derivatives, the HOMO is delocalized over one part of the molecule while the LUMO is localized on the benzothiazole moiety, indicating a clear intramolecular charge transfer (ICT) characteristic. researchgate.net This separation of charge upon excitation is a desirable property for applications in photovoltaics and nonlinear optics. researchgate.net

The charge carrier mobility of thin films prepared from benzothiazole derivatives can be evaluated experimentally through I-V characteristic measurements. nih.gov These studies help to correlate the molecular structure with the macroscopic charge transport properties of the material. For instance, the introduction of different substituents can influence the packing of molecules in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the charge mobility.

Structural Analysis and Conformational Dynamics

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination of Benzothiazole (B30560) Derivatives

The specific substitution on the benzothiazole core significantly impacts the molecular geometry. In N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the benzothiazole and chromene ring systems are nearly coplanar, with an interplanar angle of 7.59(2)°. nih.gov However, the attached toluene (B28343) ring is rotated significantly out of the chromene plane, at an angle of 40.38(2)°. nih.gov

Beyond individual molecular structures, X-ray crystallography illuminates the supramolecular architecture, which is governed by intermolecular interactions. In the crystal packing of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, molecules form dimeric units through C—H⋯O=C hydrogen bonds, creating a layered structure. nih.gov Similarly, the packing of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol features π–π stacking interactions that influence electron density and, consequently, the material's photophysical properties. iucr.org

Table 1: Representative Crystallographic Data for a Benzothiazole Derivative (Data for 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1891 (3) |

| b (Å) | 5.6766 (1) |

| c (Å) | 19.9866 (5) |

| β (°) | 100.278 (1) |

| Volume (ų) | 1359.39 (6) |

| Intramolecular Contact | S···O=C: 2.792 (1) Å |

| Interplanar Angle | 3.01 (3)° (Benzothiazole-Chromene) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an indispensable tool for analyzing the structure of benzothiazole derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of substitution patterns and stereochemistry.

In ¹H NMR spectra of benzothiazole derivatives, protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (δ 7.0–8.5 ppm). For instance, in a series of N-benzothiazole-2-yl-acetamides, the benzothiazole protons were observed at characteristic shifts, such as a doublet of doublets at δ 7.33 ppm and a singlet for a methyl substituent at δ 2.40 ppm. arabjchem.org For derivatives containing non-substituted benzothiazole structures, protons are often observed as a triplet (δ ~7.32 ppm), a multiplet (δ ~7.44 ppm), and two doublets (δ ~7.77 and ~8.00 ppm). nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In synthesized benzothiazole derivatives, carbonyl carbons typically resonate around δ 166 ppm, while other aromatic carbons are found in the δ 102–166 ppm range. nih.gov

Advanced NMR techniques are particularly useful for conformational analysis. The chemical shift of protons involved in hydrogen bonding can be significantly affected. A comparative study of ortho- and para-substituted aminophenyl benzothiazoles showed that the NH protons in ortho-substituted compounds exhibit a significant downfield shift, indicating the presence of an intramolecular hydrogen bond between the amine proton and the thiazole (B1198619) nitrogen. uq.edu.au This observation is further supported by density functional theory (DFT) calculations, which predict a near-planar, low-energy conformation stabilized by this hydrogen bond. uq.edu.au The use of the Gauge-Independent Atomic Orbital (GIAO) method for calculating NMR chemical shifts has shown good agreement with experimental values, aiding in the precise assignment of complex spectra. mdpi.com

Table 2: Exemplary ¹H NMR Chemical Shifts (δ, ppm) for a Benzothiazole Derivative (Data for 2-(3-Methoxyphenyl)benzothiazole in CDCl₃) rsc.org

| Proton Position | Chemical Shift (ppm) | Multiplicity |

| Benzothiazole H (d) | 8.08 | d |

| Benzothiazole H (d) | 7.90 | d |

| Phenyl H (m) | 7.68-7.61 | m |

| Benzothiazole H (t) | 7.47 | t |

| Phenyl H (m) | 7.42-7.37 | m |

| Phenyl H (dd) | 7.04 | dd |

| Methoxy (B1213986) H (s) | 3.92 | s |

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups and analyze the bonding characteristics of benzothiazole derivatives. The vibrational frequencies observed in the spectra correspond to specific molecular motions, such as stretching and bending of bonds.

The analysis of the parent benzothiazole molecule provides a baseline for interpreting the spectra of its derivatives. core.ac.uk Key vibrational modes include:

C=N Stretching: The characteristic stretching vibration of the C=N bond within the thiazole ring is a strong indicator of the benzothiazole core. researchgate.net

C-S Stretching: The stretching of the carbon-sulfur bond in the thiazole ring also gives rise to distinct bands. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3150 cm⁻¹. mdpi.commdpi.com

Aromatic C=C Stretching: Bands corresponding to the stretching of carbon-carbon bonds in the benzene ring are observed in the 1400–1600 cm⁻¹ range.

Computational methods, particularly DFT, are frequently used to calculate harmonic vibrational frequencies. These theoretical spectra show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of complex vibrational modes. core.ac.ukresearchgate.net For example, in a computational study of five benzothiazole derivatives, the C–H deformation vibrations of a methyl group were predicted in the 3008–3132 cm⁻¹ range, while C-C stretching of the phenyl and benzo rings appeared between 600–795 cm⁻¹. mdpi.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Benzothiazole core.ac.uk

| Assignment | FT-IR (Observed) | FT-Raman (Observed) |

| C-H Stretching | 3065 | 3064 |

| C=C Stretching | 1595 | 1596 |

| C=N Stretching | 1558 | 1559 |

| Ring Stretching | 1475 | 1476 |

| C-H In-plane Bending | 1280 | 1281 |

| C-H Out-of-plane Bending | 756 | 756 |

Spectroscopic and Computational Analysis of Intramolecular and Intermolecular Interactions

The interplay of intramolecular and intermolecular forces dictates the conformation, stability, and properties of benzothiazole derivatives. A combination of spectroscopic analysis and computational modeling provides deep insights into these interactions.

Intramolecular Interactions: DFT calculations and Natural Bond Orbital (NBO) analysis are powerful tools for quantifying intramolecular interactions, such as charge delocalization and hydrogen bonding. core.ac.uk NBO analysis reveals that intramolecular charge transfer (ICT) contributes significantly to the stability of the benzothiazole system. scirp.org For the parent benzothiazole molecule, a strong stabilizing interaction occurs from the lone pair electrons of the sulfur atom to the π* antibonding orbital of the C=N bond (LP(2)S → π*(C-N)), with a calculated stabilization energy of about 26.11 kcal/mol. scirp.orgscirp.org This ICT is crucial to the molecule's electronic properties. As noted in section 6.2, intramolecular hydrogen bonds are readily identified by NMR and confirmed by DFT calculations, which show they lead to more planar and stable conformations. uq.edu.au

Intermolecular Interactions: Intermolecular forces are critical in both the solid state and in biological systems. X-ray crystallography reveals short contacts indicative of specific interactions. For example, a short intramolecular S···O=C contact of 2.727 Å was observed in a coumarin-substituted benzothiazole, suggesting a stabilizing interaction. nih.gov In biological contexts, interactions with proteins are key. A combined experimental and computational study on the binding of a benzothiazole derivative to lysozyme (B549824) identified pi-alkyl and pi-sulfur interactions as important binding forces. mdpi.com The pi-sulfur interaction occurred between the sulfur of the thiazole moiety and an aromatic tryptophan residue of the protein. mdpi.com These non-covalent interactions are fundamental to the molecular recognition processes involving benzothiazole derivatives.

Based on a comprehensive search of available scientific literature, there is insufficient information regarding the coordination chemistry of the specific compound “2-ethyl-2-methyl-3H-1,3-benzothiazole” to generate the requested article. The provided outline requires detailed research findings on ligand design, synthesis and characterization of metal complexes, and the exploration of their optical and electronic properties.

The search results did not yield any specific studies on the use of this compound as a ligand in coordination chemistry. The existing body of research on benzothiazole-based ligands focuses on aromatic derivatives, such as those functionalized at the 2-position with amino, mercapto, or aryl groups, which are then used to create more complex multidentate ligands for metal coordination.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the chemical compound “this compound”. Fulfilling the request under these circumstances would require speculation and extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy.

Applications in Materials Science: Fundamental Chemical Principles

Benzothiazole (B30560) Derivatives as Advanced Chromophores and Fluorophores for Functional Materials

Benzothiazole derivatives are a significant class of organic molecules utilized as chromophores and fluorophores in advanced functional materials. researchgate.net Their utility stems from a combination of high quantum yields, substantial Stokes shifts, and high molar extinction coefficients. researchgate.net The core structure of benzothiazole provides a versatile scaffold that can be chemically modified to tune its photophysical properties, such as absorption and emission wavelengths. research-nexus.net The incorporation of benzothiazole into larger molecular systems can lead to materials that emit light across the visible spectrum, from bluish-white to red. research-nexus.net

The fluorescent properties of these derivatives are governed by various photophysical mechanisms, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). researchgate.net These mechanisms allow for the design of "smart" materials that respond to their environment. For instance, the aggregation and photoluminescence properties can be controlled by adjusting the conjugated structures of the molecules. rsc.org In some cases, benzothiazole derivatives can exhibit unique white light emission in the solid state, arising from a balance of emission from monomer and excimer species. rsc.org This makes them highly desirable for applications in single-component white light-emitting diodes (WLEDs). rsc.org The 2,1,3-benzothiadiazole (B189464) (BTD) core, a related structure, is another fluorescent building block widely used in the design of compounds with specific optical properties. mdpi.com

The versatility of benzothiazole as a fluorophore building block is evident in its use in fluorescent dyes, probes for biomolecules, and luminescent materials for devices. researchgate.net By strategically modifying the benzothiazole core, researchers can create materials with tailored light-emitting characteristics for applications ranging from biological imaging to advanced optical devices. researchgate.net

Table 1: Photoluminescence Properties of Selected Benzothiazole Derivatives

| Compound | Emission Bands (nm) | Luminous Color (Solid State) | Proposed Mechanism | Application |

|---|---|---|---|---|

| ATZ2 | 432 and 526 | White | Monomer and Excimer Emission | Single-Component WLEDs |

This table is generated based on data from research findings. research-nexus.netrsc.org

Role of 1,3-Benzothiazoles in Organic Semiconductors and Optoelectronic Devices: Underlying Chemical Principles

The 1,3-benzothiazole scaffold is a cornerstone in the development of organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comnih.gov Their semiconducting nature arises from the π-conjugated system of the fused aromatic rings, which facilitates charge transport. co-ac.com The performance of these materials is intrinsically linked to their molecular structure, which dictates key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap (E_gap). research-nexus.netnih.gov

A critical chemical principle is the ability to tune these energy levels through chemical modification. For example, the introduction of electron-donating (-CH₃) or electron-withdrawing (-NO₂) groups can significantly alter the HOMO/LUMO energies. nih.gov Substituting an electron-withdrawing group like -NO₂ can lower both HOMO and LUMO levels, reducing the energy gap, which is advantageous for charge transport and optoelectronic properties. nih.gov Furthermore, extending the π-conjugation within the molecular structure can also lower the band gap, shifting light absorption into the visible region. researchgate.net

The geometry of benzothiazole derivatives also plays a crucial role. Non-planar configurations, which can be induced by linking benzothiazole to bulky groups like triphenylamine, are important for the performance of these materials in optoelectronic devices. research-nexus.net These twisted structures can help prevent intermolecular aggregation, which often quenches fluorescence and hinders device efficiency. Theoretical modeling, such as Density Functional Theory (DFT), is frequently used to predict the geometry, electronic structure, and charge transport properties of new benzothiazole derivatives, guiding the design of more efficient materials for high-performance OLEDs and other organic electronic applications. research-nexus.netnih.govco-ac.com Derivatives of the related compound 2,1,3-benzothiadiazole also show promise, exhibiting narrow energy gaps and electron-donating characteristics that prove their utility as semiconductor materials. mdpi.com

Table 2: Calculated Electronic Properties of Donor-Acceptor Benzothiazole Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| Comp1 | -4.77 | -2.61 | 2.16 |

| Comp2 | -4.76 | -2.55 | 2.21 |

| Comp3 | -5.13 | -4.01 | 1.12 |

This table is generated from data obtained at the TD-B3LYP/6-31+G* level for the S1 excited state.* nih.gov

Design and Synthesis of Novel Benzothiazole-Based Architectures for Tunable Material Properties

The ability to synthesize a vast array of benzothiazole-based architectures is fundamental to tuning their properties for materials science applications. The design strategy often involves creating donor-acceptor (D-A) systems, where the benzothiazole unit can act as either an electron-accepting or electron-donating moiety, allowing for precise control over the molecule's electronic and optical characteristics. nih.gov By varying the π-conjugation and incorporating different functional groups, properties such as solid-state emission color and charge carrier mobility can be systematically regulated. rsc.orgnih.gov

A prevalent and versatile synthetic route to 2-substituted benzothiazoles is the condensation reaction of 2-aminobenzenethiol with a variety of carbonyl-containing compounds, including aldehydes, ketones, carboxylic acids, and their derivatives. mdpi.comekb.eg This method is widely employed due to its efficiency and the broad availability of starting materials. mdpi.com Numerous protocols have been developed to optimize these reactions, often focusing on green chemistry principles by using environmentally friendly catalysts or solvent-free conditions. mdpi.comsemanticscholar.org For instance, catalysts like a mixture of H₂O₂/HCl or heterogeneous catalysts such as SnP₂O₇ have been used to achieve high yields and short reaction times. mdpi.com

More complex architectures are built by incorporating the benzothiazole core into larger systems. This can involve linking it to other aromatic or heteroaromatic rings through various spacers or linkers. mdpi.com For example, designing molecules with a benzothiazole core, a (hetero)aromatic ring system, and a linker group is a common strategy. mdpi.com The synthesis of these more complex structures may involve multi-step procedures, such as the initial formation of a 2-(chloromethyl)-benzo[d]-thiazole intermediate, which can then be reacted with other molecules to build the final architecture. jyoungpharm.org Through these synthetic strategies, novel benzothiazole derivatives with tailored properties continue to be developed for advanced material applications. rsc.orgnih.gov

Emerging Research Directions and Future Perspectives in Benzothiazole Chemistry

Innovations in Synthetic Methodologies for Complex Benzothiazole (B30560) Architectures

The synthesis of the benzothiazole core traditionally involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. mdpi.comekb.eg This foundational approach has been extensively utilized and remains a cornerstone of benzothiazole synthesis. However, the demand for more intricate and functionally sophisticated benzothiazole derivatives has spurred the development of innovative synthetic strategies.

Recent advancements have focused on creating complex benzothiazole architectures through methods that offer greater control, efficiency, and access to novel chemical space. These modern methodologies are moving beyond simple substitutions on the benzothiazole ring and are instead constructing elaborate molecular frameworks that incorporate the benzothiazole unit.

One area of significant progress is the use of green chemistry principles in benzothiazole synthesis. mdpi.com Researchers are exploring milder reaction conditions, the use of environmentally benign solvents like water, and the development of reusable catalysts to minimize the environmental impact of synthetic processes. mdpi.com For instance, the use of samarium triflate as a reusable acid catalyst in aqueous media represents a greener approach to the synthesis of benzothiazole derivatives. organic-chemistry.org

Furthermore, multicomponent reactions have emerged as a powerful tool for the efficient construction of complex molecules. These reactions allow for the formation of multiple chemical bonds in a single step, reducing the number of synthetic operations and purification steps required. The development of one-pot tandem reactions, for example, enables the synthesis of substituted benzothiazoles from readily available starting materials in high yields under mild conditions. organic-chemistry.org

The direct functionalization of C-H bonds is another cutting-edge area in synthetic chemistry that is being applied to benzothiazoles. This approach allows for the direct attachment of new functional groups to the benzothiazole scaffold without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives.

Table 1: Comparison of Traditional and Innovative Synthetic Methodologies for Benzothiazoles

| Feature | Traditional Methods | Innovative Methodologies |

|---|---|---|

| Starting Materials | 2-aminothiophenol, aldehydes, ketones, carboxylic acids | Diverse starting materials, including those for multicomponent and C-H functionalization reactions |

| Reaction Conditions | Often require harsh conditions (e.g., high temperatures, strong acids/bases) | Milder reaction conditions, use of green catalysts and solvents |

| Efficiency | Multi-step synthesis for complex derivatives | One-pot and tandem reactions for increased efficiency |

| Complexity of Products | Primarily simple substituted benzothiazoles | Access to complex, polycyclic, and functionally diverse architectures |

| Environmental Impact | Can generate significant chemical waste | Focus on green chemistry principles to reduce waste and energy consumption |

Advanced Spectroscopic and Computational Methodologies for Deeper Molecular Understanding

A deeper understanding of the structure-property relationships in benzothiazole derivatives is crucial for the design of new materials with specific functions. Advanced spectroscopic techniques and computational modeling are playing a pivotal role in elucidating the intricate electronic and structural features of these molecules.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a fundamental tool for the structural characterization of newly synthesized benzothiazole derivatives. mdpi.comnih.gov These techniques provide detailed information about the chemical environment of each atom within the molecule, allowing for unambiguous structure determination. Mass spectrometry is another essential technique used to determine the molecular weight and fragmentation patterns of benzothiazole compounds. nist.gov

In addition to these standard techniques, more advanced spectroscopic methods are being employed to probe the photophysical properties of benzothiazoles. UV-visible absorption and fluorescence spectroscopy are used to study the electronic transitions and emissive properties of these compounds. iucr.org By analyzing the absorption and emission spectra, researchers can gain insights into the energy levels of the molecules and how they are influenced by their chemical structure and environment.

Computational chemistry has emerged as a powerful complementary tool to experimental studies. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations are used to predict the geometric, electronic, and optical properties of benzothiazole derivatives. These computational models can provide valuable insights that may be difficult to obtain through experiments alone. For example, they can be used to visualize molecular orbitals, predict absorption and emission wavelengths, and understand the nature of electronic transitions.

Table 2: Spectroscopic and Computational Data for Representative Benzothiazole Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | UV-vis λmax (nm) | Emission λmax (nm) |

|---|---|---|---|---|

| 2-Methylbenzothiazole | 2.84 (s, 3H), 7.32-7.92 (m, 4H) | 20.1, 121.5, 122.5, 124.7, 126.1, 135.0, 153.2, 167.8 | ~290 | Not typically fluorescent |

| 2-(2-Hydroxyphenyl)benzothiazole | 7.0-8.2 (m, 8H), 10.5 (s, 1H) | 116.2, 117.8, 119.5, 121.8, 124.5, 125.0, 127.0, 131.0, 132.5, 151.0, 160.0, 168.0 | ~335 | ~430 |

Note: The data in this table are illustrative and represent typical ranges for these classes of compounds. Actual values may vary depending on the specific substituents and solvent used.

Rational Design of Benzothiazole Systems with Tailored Photophysical and Electrochemical Characteristics

The ability to precisely control the photophysical and electrochemical properties of benzothiazole derivatives is a key focus of current research. This "rational design" approach involves strategically modifying the molecular structure to achieve desired characteristics, such as specific absorption and emission wavelengths, high quantum yields, and tunable redox potentials.

The electronic properties of the benzothiazole system can be fine-tuned by introducing electron-donating or electron-withdrawing groups at various positions on the benzothiazole ring or on appended aromatic systems. For example, extending the π-conjugation of the molecule by adding aromatic rings or other conjugated systems can lead to a red-shift in the absorption and emission spectra, moving the fluorescence to longer wavelengths.

This principle is being exploited to develop novel fluorescent probes and sensors. By incorporating a recognition moiety for a specific analyte, the fluorescence properties of the benzothiazole derivative can be modulated upon binding, allowing for the sensitive and selective detection of ions, molecules, or changes in the local environment.

In the realm of materials science, benzothiazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). By carefully designing molecules with appropriate energy levels and high fluorescence quantum yields, researchers aim to create efficient and stable blue-light emitters, which remain a significant challenge in OLED technology.

The electrochemical properties of benzothiazoles are also being explored for applications in organic electronics. The ability to undergo reversible oxidation and reduction processes makes them suitable candidates for use in organic field-effect transistors (OFETs) and electrochromic devices. The redox potentials of these molecules can be adjusted by chemical modification, allowing for the development of materials with tailored electronic behavior.

Interdisciplinary Research Integrating Benzothiazole Chemistry with Other Fields

The versatile nature of the benzothiazole scaffold has led to its increasing use in interdisciplinary research, where it serves as a bridge between chemistry and other scientific disciplines.

In medicinal chemistry, benzothiazole derivatives are of significant interest due to their wide range of biological activities. pcbiochemres.comresearchgate.net They have been shown to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. ekb.eg The benzothiazole core is present in several approved drugs, such as Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS). wikipedia.org Ongoing research is focused on the synthesis and biological evaluation of new benzothiazole-containing compounds as potential therapeutic agents for a variety of diseases.

In materials science, the unique optical and electronic properties of benzothiazoles make them attractive building blocks for the development of advanced functional materials. ekb.eg They are being incorporated into polymers to create materials with enhanced thermal stability, conductivity, and optical properties. Benzothiazole-based dyes are used in a variety of applications, including as sensitizers in dye-sensitized solar cells and as colorants in plastics and textiles. chemicalbook.com

The interface between benzothiazole chemistry and biology is also a fertile ground for research. Benzothiazole-based fluorescent probes are being developed for bioimaging applications, allowing for the visualization of specific cellular components and biological processes. The ability to design probes that are sensitive to their local environment, such as pH or polarity, provides powerful tools for studying cellular function.

The continued exploration of the fundamental chemistry of benzothiazoles, coupled with the integration of this knowledge into interdisciplinary research, promises to unlock new and exciting applications for this versatile class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing substituted benzothiazoles like 2-ethyl-2-methyl-3H-1,3-benzothiazole?

- Methodological Answer : Substituted benzothiazoles are synthesized via cyclocondensation reactions using precursors such as aryl amines, aldehydes, and thiols. For example, 2-ethyl-2-methyl derivatives may involve reacting substituted benzothiazole intermediates with ethyl and methyl groups under optimized solvent conditions (e.g., methanol or DMF) and catalysts like POCl₃. Structural validation is achieved through elemental analysis, IR spectroscopy (C–S stretching at ~650 cm⁻¹), and NMR (distinct aromatic and alkyl proton signals) .

Q. How can spectroscopic techniques confirm the purity and structural integrity of benzothiazole derivatives?

- Methodological Answer : A combination of techniques is critical:

- IR Spectroscopy : Identifies functional groups (e.g., C=N, C–S) and confirms cyclization.

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethyl/methyl groups at C2) and aromatic proton environments.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Fluorescence Spectroscopy : Used for derivatives with conjugated systems to assess electronic properties (e.g., emission maxima shifts in substituted analogs) .

Q. What preliminary biological screening approaches are used to evaluate benzothiazole derivatives?

- Methodological Answer : Initial screening involves in vitro assays:

- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., MIC determination).

- Enzyme Inhibition : α-Glucosidase or urease inhibition assays using spectrophotometric methods.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations). Dose-response curves and structural comparisons help prioritize candidates for advanced studies .

Advanced Research Questions

Q. How can group-based QSAR (GQSAR) models guide the optimization of benzothiazole derivatives for anticancer activity?

- Methodological Answer : GQSAR fragments the benzothiazole core (R1/R2 substituents) and correlates hydrophobic/hydrophilic properties with bioactivity. For example, hydrophobic groups at R1 (e.g., methyl/ethyl) enhance membrane permeability, while electron-withdrawing groups at R2 improve target binding. Regression models (e.g., multiple linear regression) quantify these effects, enabling rational design of derivatives with predicted IC₅₀ values <10 µM .

Q. What computational strategies are effective in predicting the binding interactions of benzothiazole derivatives with α-glucosidase?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) simulates ligand-receptor interactions. Key steps:

Protein Preparation : Retrieve α-glucosidase structure (PDB ID: 2ZE3), optimize hydrogen bonds.

Ligand Docking : Score binding poses using Gibbs free energy (ΔG).

MD Simulations : Validate stability (RMSD <2 Å over 100 ns).

Studies show 2-ethyl-2-methyl derivatives form hydrogen bonds with catalytic residues (Asp349, Arg439), explaining their nM-level inhibition .

Q. What environmental degradation pathways are observed for benzothiazole derivatives in microbial electrolysis cells (MECs)?

- Methodological Answer : In MECs, this compound undergoes:

Hydroxylation : Conversion to 2-hydroxybenzothiazole via microbial oxidases.

Ring Cleavage : Thiazole ring opening via hydrolysis, yielding sulfonic acids.

Mineralization : Carboxylic acids (e.g., oxalic acid) are oxidized to CO₂/H₂O. HPLC-MS tracks intermediates, while microbial community analysis (16S rRNA sequencing) identifies degraders like Pseudomonas spp. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.